N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 896328-03-3
VCID: VC11904188
InChI: InChI=1S/C22H21FN2O5S/c1-15-8-10-17(11-9-15)31(28,29)20(19-7-4-12-30-19)14-25-22(27)21(26)24-13-16-5-2-3-6-18(16)23/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC=CO3
Molecular Formula: C22H21FN2O5S
Molecular Weight: 444.5 g/mol

N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

CAS No.: 896328-03-3

Cat. No.: VC11904188

Molecular Formula: C22H21FN2O5S

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide - 896328-03-3

Specification

CAS No. 896328-03-3
Molecular Formula C22H21FN2O5S
Molecular Weight 444.5 g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Standard InChI InChI=1S/C22H21FN2O5S/c1-15-8-10-17(11-9-15)31(28,29)20(19-7-4-12-30-19)14-25-22(27)21(26)24-13-16-5-2-3-6-18(16)23/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Standard InChI Key QIZZDWNYLBRPPU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC=CO3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC=CO3

Introduction

Overview

N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a synthetic organic compound that integrates functional groups such as fluorophenyl, furan, and ethanediamide. These structural features suggest potential applications in medicinal chemistry, particularly in drug discovery and development due to its bioactive moieties.

Structural Features

PropertyDescription
Molecular FormulaC20_{20}H21_{21}FN2_{2}O4_{4}S
Key Functional GroupsFluorophenyl, Furan, Ethanediamide, Sulfonamide
Molecular WeightApprox. 406.46 g/mol
Chemical StructureContains aromatic rings (fluorophenyl and furan), sulfonamide, and amide bonds

Synthesis Pathway

The synthesis of this compound involves multiple steps, typically starting with the preparation of intermediates containing fluorophenyl and furan moieties:

  • Intermediate Formation:

    • The furan ring is introduced through a reaction involving furfural derivatives.

    • The fluorophenyl group is incorporated using halogenated aromatic precursors.

  • Coupling Reactions:

    • Coupling of the fluorophenyl and furan intermediates with ethanediamide is facilitated by a coupling agent like HATU or EDCI.

  • Final Functionalization:

    • A sulfonamide group is added using 4-methylbenzenesulfonyl chloride under basic conditions.

Analytical Characterization

The compound's structure and purity can be confirmed through the following techniques:

TechniqueObservation
NMR SpectroscopyProton (¹H) and Carbon (¹³C) NMR reveal chemical shifts corresponding to aromatic and amide protons.
Mass SpectrometryMolecular ion peak confirms the molecular weight of ~406 g/mol.
IR SpectroscopyKey absorption bands: NH stretching (~3420 cm1^{-1}), C=O stretching (~1690 cm1^{-1}).

Potential Applications

  • Pharmaceutical Research:

    • The presence of bioactive groups (sulfonamide, amide) suggests potential as an anti-inflammatory or antimicrobial agent.

    • Fluorophenyl derivatives are known for their role in enhancing drug bioavailability.

  • Material Science:

    • Compounds with sulfonamide groups are used in polymer synthesis for advanced materials.

  • Biological Evaluation:

    • The compound could be screened for antitubercular or anticancer activities based on structural analogs .

Related Compounds for Comparison

To better understand its properties, similar compounds with related structures are analyzed:

Compound NameKey FeaturesApplications
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro)]Fluorophenyl and furan groupsAntimicrobial activity .
1-{(E)-[5-(2-Nitrophenyl)furan-2-yl]methylidene}-hydrazineFuran and nitrophenyl groupsAntimalarial and antimicrobial .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator